L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade)
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Overview
Description
L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade) is a phospholipid compound with the molecular formula C42H81NNaO10P and a molecular weight of 814.07 . It is commonly used in various scientific research applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alpha-Phosphatidyl-L-serine Sodium Salt can be synthesized through a series of chemical reactions involving the esterification of glycerol with fatty acids, followed by the phosphorylation of the resulting diglyceride and subsequent coupling with L-serine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of L-Alpha-Phosphatidyl-L-serine Sodium Salt often involves the extraction of phosphatidylserine from natural sources such as soybeans or bovine brain . The extracted phosphatidylserine is then purified and converted into its sodium salt form through a series of chemical treatments.
Chemical Reactions Analysis
Types of Reactions
L-Alpha-Phosphatidyl-L-serine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while substitution reactions can yield modified phosphatidylserine compounds with different functional groups .
Scientific Research Applications
L-Alpha-Phosphatidyl-L-serine Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and interactions.
Biology: The compound is utilized in cell membrane studies to understand the role of phospholipids in cellular processes and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases, cognitive enhancement, and as a dietary supplement for brain health.
Mechanism of Action
L-Alpha-Phosphatidyl-L-serine Sodium Salt exerts its effects through its incorporation into cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity . It interacts with various membrane proteins and signaling pathways, influencing cellular functions such as apoptosis, cell signaling, and membrane trafficking. The compound’s ability to modulate these processes makes it a valuable tool in scientific research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
L-Alpha-Phosphatidyl-L-serine from Glycine max (soybean): A natural source of phosphatidylserine with similar properties and applications.
1,2-Diacyl-sn-glycero-3-phospho-L-serine: Another phospholipid compound with comparable functions and uses in research.
L-Alpha-Phosphatidylcholine: A related phospholipid with distinct structural and functional characteristics.
Uniqueness
L-Alpha-Phosphatidyl-L-serine Sodium Salt is unique due to its specific sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly suitable for use in various biochemical and pharmaceutical applications .
Properties
Molecular Formula |
C42H81NNaO10P |
---|---|
Molecular Weight |
814.1 g/mol |
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 |
InChI Key |
SJRBMGBLPUBGJL-MBAWARMDSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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